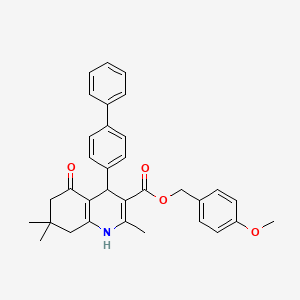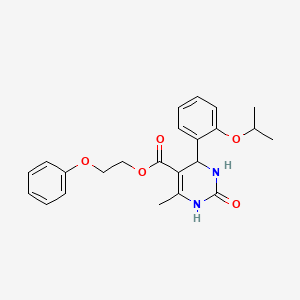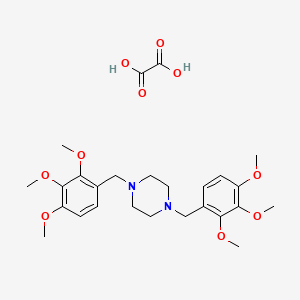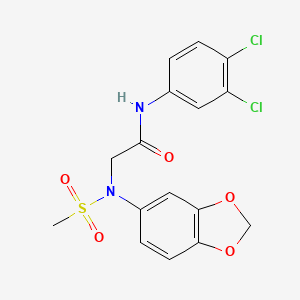![molecular formula C22H17ClN2O3 B4974708 N-(3-{[(4-acetylphenyl)amino]carbonyl}phenyl)-2-chlorobenzamide](/img/structure/B4974708.png)
N-(3-{[(4-acetylphenyl)amino]carbonyl}phenyl)-2-chlorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-{[(4-acetylphenyl)amino]carbonyl}phenyl)-2-chlorobenzamide, also known as ACPCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. ACPCA is a benzamide derivative and has been found to exhibit various biochemical and physiological effects.
作用机制
The mechanism of action of N-(3-{[(4-acetylphenyl)amino]carbonyl}phenyl)-2-chlorobenzamide involves the inhibition of COX-2 activity. COX-2 is an enzyme that is induced in response to inflammation and is responsible for the production of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX-2 activity, N-(3-{[(4-acetylphenyl)amino]carbonyl}phenyl)-2-chlorobenzamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
N-(3-{[(4-acetylphenyl)amino]carbonyl}phenyl)-2-chlorobenzamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and pain. N-(3-{[(4-acetylphenyl)amino]carbonyl}phenyl)-2-chlorobenzamide has also been found to inhibit the growth of tumor cells in vitro and in vivo. In addition, N-(3-{[(4-acetylphenyl)amino]carbonyl}phenyl)-2-chlorobenzamide has been found to exhibit antioxidant activity, which may contribute to its anti-inflammatory and antitumor effects.
实验室实验的优点和局限性
One of the advantages of using N-(3-{[(4-acetylphenyl)amino]carbonyl}phenyl)-2-chlorobenzamide in lab experiments is its specificity for COX-2 inhibition. N-(3-{[(4-acetylphenyl)amino]carbonyl}phenyl)-2-chlorobenzamide has been found to be a selective inhibitor of COX-2, with minimal effects on COX-1, which is involved in the production of prostaglandins that protect the stomach lining. This specificity makes N-(3-{[(4-acetylphenyl)amino]carbonyl}phenyl)-2-chlorobenzamide a valuable tool for studying the role of COX-2 in inflammation and pain.
One of the limitations of using N-(3-{[(4-acetylphenyl)amino]carbonyl}phenyl)-2-chlorobenzamide in lab experiments is its potential toxicity. N-(3-{[(4-acetylphenyl)amino]carbonyl}phenyl)-2-chlorobenzamide has been found to be toxic to some cell types at high concentrations, which may limit its use in certain experiments. In addition, N-(3-{[(4-acetylphenyl)amino]carbonyl}phenyl)-2-chlorobenzamide has not been extensively studied in humans, so its safety and efficacy in humans are not well established.
未来方向
There are several future directions for research on N-(3-{[(4-acetylphenyl)amino]carbonyl}phenyl)-2-chlorobenzamide. One direction is to further investigate its potential applications in the field of medicine, particularly in the treatment of inflammation, pain, and cancer. Another direction is to study its mechanism of action in more detail, including its effects on other enzymes and signaling pathways. Finally, more research is needed to establish the safety and efficacy of N-(3-{[(4-acetylphenyl)amino]carbonyl}phenyl)-2-chlorobenzamide in humans, which may lead to its development as a therapeutic agent.
合成方法
The synthesis of N-(3-{[(4-acetylphenyl)amino]carbonyl}phenyl)-2-chlorobenzamide involves the reaction of 4-acetylphenyl isocyanate with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with 3-aminobenzoic acid to obtain N-(3-{[(4-acetylphenyl)amino]carbonyl}phenyl)-2-chlorobenzamide. The overall synthesis route is shown below:
科学研究应用
N-(3-{[(4-acetylphenyl)amino]carbonyl}phenyl)-2-chlorobenzamide has been extensively studied in scientific research due to its potential applications in the field of medicine. It has been found to exhibit various pharmacological activities, including anti-inflammatory, analgesic, and antitumor effects. N-(3-{[(4-acetylphenyl)amino]carbonyl}phenyl)-2-chlorobenzamide has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain.
属性
IUPAC Name |
N-[3-[(4-acetylphenyl)carbamoyl]phenyl]-2-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O3/c1-14(26)15-9-11-17(12-10-15)24-21(27)16-5-4-6-18(13-16)25-22(28)19-7-2-3-8-20(19)23/h2-13H,1H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWAVTNAYCCUCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-[(4-acetylphenyl)carbamoyl]phenyl]-2-chlorobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2'-[[5-(benzoylamino)-1,3-phenylene]bis(carbonylimino)]dibenzoic acid](/img/structure/B4974634.png)

![1-(hydroxymethyl)-17-(4-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4974643.png)
![2-({4-allyl-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4974648.png)

![N-{1-[1-(cyclopentylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B4974656.png)
![3-methyl-5-{2-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4974661.png)


![1-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B4974710.png)
![N-{2-[(diphenylmethyl)amino]-1-methyl-1-phenylethyl}benzenesulfonamide](/img/structure/B4974715.png)
![4-(5-{[1-(4-bromobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4974716.png)
![2-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]thio}-4-pyrimidinol](/img/structure/B4974721.png)